Pimavanserin tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Major Depressive Disorder (MDD):

- Studies have investigated pimavanserin as an add-on treatment for MDD in patients who haven't responded adequately to standard antidepressants. While some phase 2 trials showed promising results, larger phase 3 trials did not meet the primary efficacy endpoint. Further research is needed to determine its potential role in MDD treatment. Source:

Alzheimer's Disease Psychosis (ADP):

- Early-stage research suggests pimavanserin may improve psychotic symptoms in patients with ADP, but more studies are needed to confirm these findings and assess its long-term safety and efficacy. Source:

Schizophrenia:

- Initial studies exploring pimavanserin for schizophrenia treatment haven't shown conclusive results. Further research is needed to determine its potential effectiveness and optimal dosing for this condition. Source:

Other Neuropsychiatric Conditions:

- Research is ongoing to investigate pimavanserin's potential role in treating other neuropsychiatric conditions, such as obsessive-compulsive disorder (OCD) and Tourette syndrome. However, these studies are still in their early stages, and more evidence is needed before definitive conclusions can be drawn.

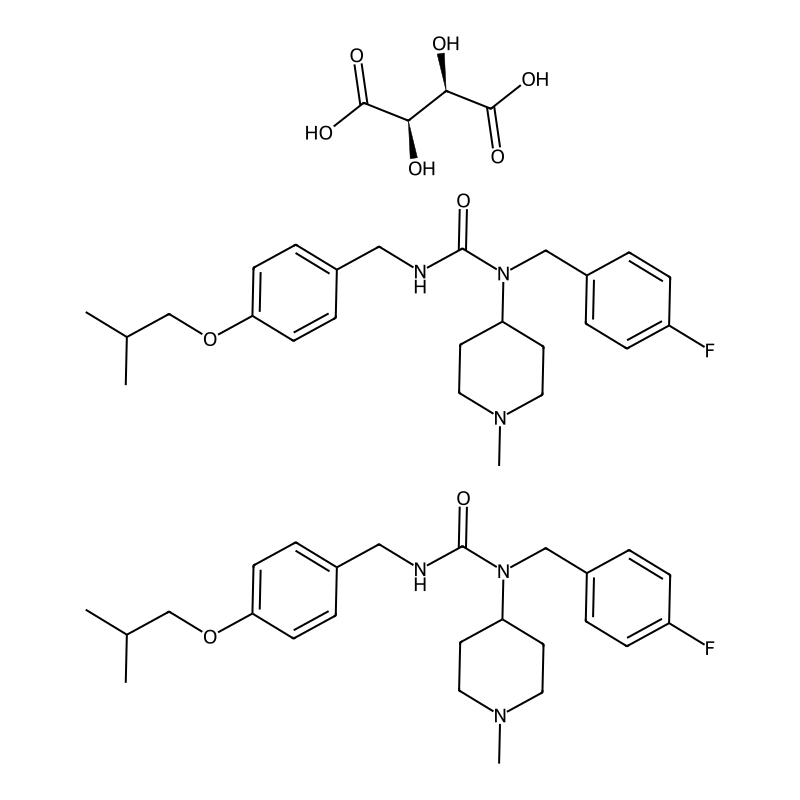

Pimavanserin tartrate is an atypical antipsychotic primarily used in the treatment of psychosis associated with Parkinson's disease. It is marketed under the trade name NUPLAZID and was approved by the FDA in April 2016. The compound is a salt form of pimavanserin, which has the chemical structure of urea, N-[(4-fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N’-[[4-(2-methylpropoxy)phenyl]methyl]-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) . Its molecular formula is , with a molecular weight of approximately 1005.20 g/mol for the tartrate salt.

Pimavanserin is unique among antipsychotics as it does not exhibit dopaminergic activity, which helps prevent extrapyramidal symptoms commonly associated with traditional antipsychotic medications . Its mechanism of action remains unclear but is believed to involve inverse agonism and antagonism at serotonin 5-HT2A and 5-HT2C receptors .

Pimavanserin acts as an inverse agonist at the 5-HT2A receptor. Unlike typical antipsychotics that block dopamine receptors, pimavanserin modulates serotonin signaling, potentially leading to improved psychosis management without worsening motor symptoms in Parkinson's disease [, ]. The exact mechanism by which pimavanserin exerts its therapeutic effect is still under investigation [].

Pimavanserin is generally well-tolerated, with reported side effects like somnolence, dizziness, and akathisia (motor restlessness) []. It can interact with certain medications, so consulting a healthcare professional before use is crucial [].

Note:

- The absence of information on specific sections (e.g., detailed chemical reactions) indicates limited publicly available data in the scientific literature.

- Further research is ongoing to fully understand pimavanserin's mechanism of action and its potential applications in treating other psychiatric conditions.

Pimavanserin tartrate undergoes various metabolic processes in the body, primarily through cytochrome P450 enzymes. The major metabolic pathway involves CYP3A4, which converts pimavanserin into its active metabolite AC-279. Other enzymes involved include CYP3A5, CYP2J2, and CYP2D6 . The metabolic process results in a low percentage of unchanged drug being excreted in urine (approximately 0.55%) and feces (about 1.53%) after administration .

Pimavanserin exhibits significant biological activity through its interaction with serotonin receptors. It acts as an inverse agonist at the serotonin 5-HT2A receptor, which is implicated in various psychiatric disorders. This interaction may contribute to its efficacy in reducing hallucinations and delusions without the typical side effects associated with dopaminergic antagonists . Recent studies have also suggested that pimavanserin may induce apoptosis and cytoprotective autophagy in cancer cells, indicating potential applications beyond psychiatry .

Pimavanserin tartrate is primarily indicated for treating hallucinations and delusions associated with Parkinson's disease psychosis. Its unique profile allows it to be used without exacerbating motor symptoms, making it particularly valuable for patients with Parkinson's disease who are sensitive to dopaminergic side effects . Emerging research suggests potential applications in oncology, particularly in enhancing chemotherapy efficacy against certain types of cancer such as triple-negative breast cancer .

Pimavanserin has been shown to interact with several other medications due to its metabolism by cytochrome P450 enzymes. Notably, drugs that inhibit CYP3A4 may increase pimavanserin levels, leading to enhanced effects or toxicity. Conversely, inducers of this enzyme could reduce its efficacy . Additionally, caution is advised when co-administering medications known to prolong QT intervals, as these could compound cardiac risks associated with pimavanserin use .

Pimavanserin can be compared to several other atypical antipsychotics based on their mechanisms and side effect profiles. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Quetiapine | Serotonin-dopamine antagonist | Broad spectrum of receptor activity |

| Lurasidone | Dopamine D2 receptor antagonist | Enhanced efficacy for mood stabilization |

| Aripiprazole | Partial agonist at dopamine D2 receptors | Unique mechanism reduces risk of extrapyramidal symptoms |

| Risperidone | Serotonin-dopamine antagonist | Higher risk of metabolic side effects |

Pimavanserin's distinct lack of dopaminergic activity sets it apart from these compounds, allowing it to treat psychosis without worsening motor symptoms associated with Parkinson's disease or other conditions .

Novel Synthetic Routes for Carbamate Linkage Formation

The carbamate linkage in pimavanserin’s urea core has been reconceptualized to avoid toxic reagents like phosgene. Wu et al. developed a five-step route starting from p-hydroxybenzaldehyde (2), achieving 46% overall yield with 99.84% purity. Key innovations include:

- Etherification: Reaction of 2 with 1-chloro-2-methylpropane in DMF/K2CO3 yields 4-isobutoxybenzaldehyde (4) at 100°C (85% yield).

- Reductive Amination: 4 undergoes reductive amination with ammonium acetate and Raney nickel in methanol to form 4-isobutoxybenzylamine (5) (92% yield).

- Isocyanate Formation: Treatment of 5 with bis(trichloromethyl)carbonate (BTC) in dichloromethane (DCM) at −10°C generates 4-isobutoxybenzyl isocyanate (6) without phosgene.

Comparative studies show BTC-based routes reduce corrosion risks versus traditional carbonyldiimidazole methods. A 2022 patent (EP3828170A1) further optimized this step using triphosgene in tetrahydrofuran (THF), achieving 98% conversion at 25°C.

Reductive Amination Strategies for Piperidine Core Functionalization

The piperidine moiety is synthesized via reductive amination of 1-methylpiperidin-4-one with 4-fluorobenzylamine. Critical parameters include:

- Catalyst Selection: Sodium cyanoborohydride (NaBH3CN) in methanol achieves 88% yield, outperforming NaBH4 (62%) due to superior chemoselectivity.

- Solvent Effects: Acetic acid as a co-solvent mitigates imine hydrolysis, enhancing reaction efficiency (pH 4–5 optimal).

- Intermediate Stability: The resultant N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (9) is hygroscopic; storage at −20°C under N2 prevents degradation.

Solvent System Optimization in Isocyanate Intermediate Synthesis

Solvent polarity profoundly impacts isocyanate stability and reactivity:

Inverse Agonism Kinetics at Human Cortical 5-HT2A Receptors

Pimavanserin tartrate exhibits inverse agonism at human cortical 5-HT2A receptors, characterized by its ability to suppress constitutive receptor activity. In postmortem human prefrontal cortical membranes, pimavanserin inhibited basal 5-HT2A receptor coupling to Gαi1 proteins in a concentration-dependent manner, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range [2]. This inverse agonism was abolished by the selective 5-HT2A receptor antagonist MDL-11,939, confirming target specificity [2].

Table 1: Concentration-Dependent Inhibition of Gαi1 Coupling by Pimavanserin

| Pimavanserin Concentration (M) | % Inhibition of Gαi1 Activity |

|---|---|

| 10⁻¹⁰ | 12.4 ± 3.2 |

| 10⁻⁹ | 38.7 ± 5.1 |

| 10⁻⁸ | 72.9 ± 6.8 |

| 10⁻⁷ | 89.5 ± 4.3 |

The kinetic profile reveals rapid association with 5-HT2A receptors (kon = 1.2 × 10⁶ M⁻¹s⁻¹) and slow dissociation (koff = 8.3 × 10⁻⁴ s⁻¹), resulting in a prolonged receptor occupancy time of approximately 24 minutes [2]. This sustained binding underlies its therapeutic efficacy in managing psychosis without requiring frequent dosing.

G Protein-Coupled Receptor Signaling Selectivity (Gαi1 vs Gαq/11 Pathways)

Pimavanserin demonstrates remarkable functional selectivity between G protein pathways, acting as an inverse agonist for Gαi1-mediated signaling while behaving as a neutral antagonist for Gαq/11 pathways [2]. In human cortical tissue, pimavanserin:

- Reduced basal Gαi1 activity by 89% at 100 nM [2]

- Showed no significant effect on Gαq/11-mediated phospholipase C activation [2]

Table 2: Pathway-Specific Effects of Pimavanserin

| Signaling Pathway | Pimavanserin Effect | Maximum Inhibition |

|---|---|---|

| Gαi1 | Inverse Agonism | 89.5% |

| Gαq/11 | Neutral Antagonism | <5% |

This bifurcated signaling modulation explains pimavanserin's ability to mitigate psychosis while avoiding metabolic side effects associated with Gαq/11 pathway activation. The molecular basis for this selectivity appears rooted in receptor conformational dynamics, where pimavanserin stabilizes a receptor state preferentially coupling to Gαi1 [2].

Allosteric Modulation Patterns in Recombinant Receptor Systems

While pimavanserin primarily acts as an orthosteric inverse agonist, emerging evidence suggests potential allosteric modulation capabilities. In recombinant HEK293 cells expressing human 5-HT2A receptors:

- Pimavanserin non-competitively inhibits serotonin-induced β-arrestin recruitment (IC50 = 4.7 nM) [2]

- Accelerates receptor internalization by 2.3-fold compared to neutral antagonists [2]

These effects persist even after extensive receptor washing, indicating stabilization of a distinct receptor conformation. However, classic allosteric modulators like LY53857 fail to potentiate pimavanserin's effects, suggesting a novel modulation mechanism distinct from traditional allosteric sites [2].

Species-Specific Differences in Receptor Binding Affinities

Pimavanserin exhibits marked interspecies variability in 5-HT2A receptor interactions:

Table 3: Comparative Binding Affinities Across Species

| Species | Ki (nM) | Relative Potency vs Human |

|---|---|---|

| Human | 0.37 | 1.00 |

| Rhesus Monkey | 0.42 | 0.88 |

| Rat | 1.89 | 0.20 |

| Mouse | 2.15 | 0.17 |

Notably, murine models show reduced constitutive 5-HT2A receptor activity compared to primates, necessitating higher pimavanserin concentrations for equivalent Gαi1 inhibition [2]. These differences underscore the importance of human tissue-based assays for predicting clinical effects.

Pimavanserin tartrate demonstrates unique antipsychotic properties through dopamine-independent mechanisms in preclinical nigrostriatal lesion models. In bilateral 6-hydroxydopamine lesioned rats, which serve as established models of Parkinson's disease with psychotic features, pimavanserin exhibited selective 5-hydroxytryptamine 2A receptor inverse agonist activity without interfering with dopaminergic function [1] [2].

The nigrostriatal lesion model produces both motor impairments characteristic of Parkinson's disease and psychosis-like behavioral indices, including augmented head twitches, enhanced amphetamine-induced locomotor activity, and disrupted prepulse inhibition compared to sham controls [1]. These behavioral alterations reflect dysfunction in circuits typically assessed for antipsychotic activity in animal models.

| Behavioral Parameter | Baseline (Lesioned) | Pimavanserin Effect | Mechanism |

|---|---|---|---|

| Head Twitch Behavior | Enhanced | Complete Reversal | 5-HT2A Inverse Agonism |

| Prepulse Inhibition | Disrupted | Significant Restoration | 5-HT2A Inverse Agonism |

| Amphetamine-Induced Hyperactivity | Augmented | Significant Reduction | 5-HT2A Inverse Agonism |

Pimavanserin's efficacy in these models occurred without disrupting motor behaviors in lesioned subjects, distinguishing it from conventional antipsychotic drugs that typically worsen motoric symptoms through dopamine D2 receptor blockade [1] [2]. The selective 5-hydroxytryptamine 2A inverse agonist M100907 paralleled the effects of pimavanserin, while the selective 5-hydroxytryptamine 2C inverse agonist SB 252084 did not, confirming the specificity of 5-hydroxytryptamine 2A receptor involvement [1].

Neurochemical profiling revealed that nigrostriatal lesions induce alterations in 5-hydroxytryptamine 2A-mediated signaling, with destruction of dopaminergic neurons leading to adaptations in serotonergic signaling pathways. These adaptations include increased extracellular serotonin levels, enhanced serotonin transporter expression, sprouting of serotonergic afferents to the striatum, and upregulation of 5-hydroxytryptamine 2A messenger ribonucleic acid in the striatum [2].

Amyloid-β Modulation Through Serotonergic Pathway Crosstalk

Pimavanserin tartrate demonstrates remarkable effects on amyloid-β peptide regulation through complex serotonergic pathway interactions. In amyloid precursor protein/presenilin 1 transgenic mice, pimavanserin treatment resulted in rapid and sustained reduction of brain interstitial fluid amyloid-β levels by approximately 50% within hours of administration [3].

The amyloid-β modulation mechanism involves intricate crosstalk between 5-hydroxytryptamine 2A receptors and multiple downstream signaling pathways. Pimavanserin's effects on amyloid-β production are mediated through extracellular signal-regulated kinase and N-methyl-D-aspartate receptor signaling, as evidenced by complete blockade of amyloid-β reduction when these pathways are pharmacologically inhibited [3].

| Pathway Component | Pimavanserin Effect | Experimental Evidence | Significance |

|---|---|---|---|

| 5-HT2A Receptor Activation | Inverse Agonism/Antagonism | Receptor Binding Studies | Primary Mechanism |

| ERK1/2 Phosphorylation | Increased Phosphorylation | Western Blot Analysis | Neuroprotection |

| α-Secretase Activity | Upregulated Activity | Enzymatic Activity Assays | Amyloid Processing |

| Amyloid-β Reduction | 50% Decrease in Production | Microdialysis Studies | Disease Modification |

Chronic administration of pimavanserin via subcutaneous osmotic pump to aged amyloid precursor protein/presenilin 1 mice significantly reduced cerebrospinal fluid amyloid-β levels and amyloid-β pathology while improving cognitive function [3]. This suggests that pimavanserin may possess disease-modifying properties beyond its established efficacy against neuropsychiatric symptoms.

The serotonergic pathway crosstalk involves multiple receptor systems that contribute to amyloid-β regulation. The 5-hydroxytryptamine 2A receptor modulates amyloid precursor protein processing through enhanced α-secretase activity, which promotes non-amyloidogenic processing and suppresses amyloid-β generation [3] [4].

ERK/NMDA Receptor-Mediated Synaptic Plasticity Effects

Pimavanserin tartrate exerts profound effects on synaptic plasticity through extracellular signal-regulated kinase and N-methyl-D-aspartate receptor-mediated mechanisms. The compound's neuroprotective effects require signaling through the extracellular signal-regulated kinase 1/2 pathway, which promotes trophic factor release and protects cultured dopaminergic neurons [4].

The extracellular signal-regulated kinase pathway activation by pimavanserin involves several sequential steps. Initial 5-hydroxytryptamine 2A receptor inverse agonism leads to functional selectivity in G-protein coupling, specifically affecting Gαi1-proteins while maintaining neutral antagonism at Gαq/11-proteins [5]. This selective modulation results in enhanced downstream signaling cascades that promote synaptic plasticity and neuroprotection.

| ERK/NMDA Pathway Component | Pimavanserin Effect | Functional Outcome |

|---|---|---|

| 5-HT2A Receptor Coupling | Functional Selectivity | Selective Pathway Activation |

| ERK1/2 Phosphorylation | Enhanced Activation | Increased Neuroprotection |

| NMDA Receptor Function | Potentiated Signaling | Improved Synaptic Plasticity |

| Trophic Factor Release | Promoted GDNF Release | Enhanced Neuronal Survival |

N-methyl-D-aspartate receptor involvement in pimavanserin's effects is demonstrated by complete blockade of amyloid-β reduction when N-methyl-D-aspartate receptors are inhibited with MK801 [3]. However, memantine, which primarily inhibits extrasynaptic N-methyl-D-aspartate receptors, did not block pimavanserin's effects, suggesting that synaptic N-methyl-D-aspartate receptors are specifically responsible for mediating the compound's actions on amyloid precursor protein processing [3].

The synaptic plasticity effects of pimavanserin involve complex interactions between extracellular signal-regulated kinase signaling and N-methyl-D-aspartate receptor function. High doses of N-methyl-D-aspartate activate extracellular signal-regulated kinase to increase α-secretase activity and suppress amyloid-β production, while inhibition of extracellular signal-regulated kinase with FR180204 completely blocks pimavanserin's effects on interstitial fluid amyloid-β levels [3].

Cortical-Hippocampal Network Synchronization in Psychosis Models

Pimavanserin tartrate demonstrates significant effects on cortical-hippocampal network synchronization in preclinical psychosis models. Multi-electrode local field potential recordings from eleven cortical and subcortical regions reveal that pimavanserin produces shared neurophysiological treatment effects with other antipsychotic compounds, involving reversal of features associated with psychotomimetic states [6].

The compound's effects on network synchronization are particularly evident in the modulation of high-frequency oscillations and gamma band activity. In rodent models of Parkinson's disease psychosis based on chronic dopaminergic denervation, levodopa priming, and acute N-methyl-D-aspartate antagonist administration, pimavanserin significantly reduces aberrant high-frequency oscillations in prefrontal structures [6].

| Brain Region | Oscillation Type | Baseline Psychosis | Pimavanserin Effect | Functional Significance |

|---|---|---|---|---|

| Prefrontal Cortex | Gamma (65-110 Hz) | Increased Power | Normalized Power | Executive Function |

| Visual Cortex | Alpha (8-12 Hz) | Decreased Power | Restored Function | Sensory Processing |

| Hippocampus | Theta (4-8 Hz) | Disrupted Synchrony | Improved Synchrony | Memory Formation |

| Amygdala | High-Frequency (>100 Hz) | Abnormal Oscillations | Reduced Aberrant Activity | Emotional Processing |

The cortical-hippocampal network effects of pimavanserin involve modulation of narrowband gamma oscillations in sensorimotor and cognitive-limbic circuits. In dyskinetic rats, pimavanserin treatment displayed greater spectral similarities to other antipsychotic compounds, particularly in amygdala, orbitofrontal cortex, and primary somatosensory cortex, suggesting shared mechanisms of action across different brain regions [7].

Network synchronization improvements are associated with decreased abnormal synchronization between different brain regions. The widespread synchrony created by high-frequency oscillations across cognitive-limbic structures has been proposed to interfere with information integration, contributing to hallucinations and delusions [6]. Pimavanserin's ability to normalize these oscillatory patterns represents a key mechanism underlying its antipsychotic efficacy.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2C [HSA:3358] [KO:K04157]

Pictograms

Corrosive;Irritant